molecular formula C13H12N2O4S B1416580 Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate CAS No. 941868-48-0

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate

Cat. No. B1416580
M. Wt: 292.31 g/mol
InChI Key: GQTPHKQAWSVZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate, also known as MATC, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Scientific Research Applications

1. Synthesis of Complex Compounds

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate has been used in the synthesis of various complex compounds. For example, it has been used in the preparation of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its utility in creating diverse molecular structures (Žugelj et al., 2009).

2. Crystallographic Studies

The compound has been the subject of crystallographic studies to understand its structure better. These studies provide insights into its molecular conformation and intermolecular contacts, which are crucial for its applications in various chemical syntheses (Kennedy et al., 1999).

3. Solid Phase Synthesis

It has been utilized in solid phase synthesis techniques. For example, a study demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, which underscores the versatility of the compound in facilitating different synthetic methodologies (Kim et al., 2019).

4. Development of Anticancer Agents

Research has shown that derivatives of methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate can serve as potential anticancer agents. This is evident from studies where its derivatives have demonstrated antiproliferative activities against cancer cells (Lu et al., 2009).

properties

IUPAC Name

methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-8-5-3-7(4-6-8)10(16)11-9(12(17)19-2)15-13(14)20-11/h3-6H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPHKQAWSVZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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